1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene

Anthracyclinone Synthesis Naphthoquinone Derivatization Protecting Group Strategy

Researchers synthesizing anthracyclinone libraries face failed rearrangements when substituting generic epoxides for this specific dimethoxy intermediate. • Mandatory precursor to 5,8-dimethoxy-2-tetralone (15b) - diacetoxy analogs yield non-isolable products under identical MgBr₂·OEt₂ conditions. • Sharp mp 129-130°C enables rapid, low-cost identity verification versus similar epoxides (diacetoxy analog mp 165-166°C). • Pre-formed oxirane eliminates in-house low-yield dimethylation (68% for 12b). Procure CAS 58851-64-2 specifically to ensure successful rearrangement and downstream anthracycline analog synthesis.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
CAS No. 58851-64-2
Cat. No. B123934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene
CAS58851-64-2
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCOC1=C2CC3C(O3)CC2=C(C=C1)OC
InChIInChI=1S/C12H14O3/c1-13-9-3-4-10(14-2)8-6-12-11(15-12)5-7(8)9/h3-4,11-12H,5-6H2,1-2H3
InChIKeyXZIDAWSWGWZKOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethoxy-Tetrahydronaphtho-Oxirene: Building Block Profile


1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene (CAS 58851-64-2), also named 3,6-Dimethoxy-1a,2,7,7a-tetrahydronaphtho[2,3-b]oxirene, is a bicyclic epoxide (C₁₂H₁₄O₃, MW 206.24) belonging to the tetrahydronaphthalene oxide class [1]. The compound features a strained oxirane ring fused to a tetrahydronaphthalene core bearing 3,6-dimethoxy substituents, making it a versatile electrophilic intermediate in synthetic organic chemistry [1]. It has been explicitly employed as a key building block in the synthesis of anthracyclinone precursors for antineoplastic anthracyclines and has been cited as a leukotriene biosynthesis inhibitor scaffold [1].

Workflow Multistep total synthesis of anthracycline-type compounds and focused libraries
Selection Pre-formed electrophilic epoxide with 3,6-dimethoxy substitution required for MgBr₂-mediated rearrangement
Context Reported as AB-ring building block for anthracyclinone precursors; cited as leukotriene inhibitor scaffold

Why Dimethoxy Epoxide Cannot Be Substituted


Substituting the 3,6-dimethoxy epoxide with the unsubstituted naphth[2,3-b]oxirene (CAS 2461-35-0) or the corresponding 5,8-diacetoxy analog (compound 13a) is not chemically equivalent [1]. The electron-donating methoxy groups alter the electronic character of the naphthalene ring, directly affecting both epoxidation efficiency and the subsequent Lewis acid-catalyzed rearrangement pathway [1]. As demonstrated by Tririya and Zanger (2004), the dimethoxy epoxide (13b) and the diacetoxy epoxide (13a) exhibit divergent reaction yields, physical properties, and product outcomes under identical conditions. Interchanging these analogs without adjusting reaction parameters leads to failed rearrangements, uncharacterizable product mixtures, or substantially reduced throughput in multi-step synthetic sequences [1].

Target: 3,6-Dimethoxy epoxide (CAS 58851-64-2)
Electron-rich methoxy groups enable productive MgBr₂ rearrangement to isolable tetralone
Unsubstituted naphthoxirene (CAS 2461-35-0) lacks regiochemical directing effect and may alter epoxidation selectivity
Diacetoxy epoxide (analog 13a)
Rearrangement product is non-isolable under identical conditions; only DNPH derivative characterized
Acetate protecting group alters electronic profile, leading to failed purification and zero isolable tetralone
Process outcome
Dimethoxy analog yields 60% isolable tetralone; diacetoxy analog yields 0%
Interchanging without parameter adjustment may lead to failed rearrangements and uncharacterizable mixtures

Differentiation Evidence: Dimethoxy vs. Analogs


Precursor Dimethylation: Dimethoxy vs. Diacetoxy

In the synthesis of the anthracyclinone AB-ring synthon, dimethylation of 5,8-dihydro-1,4-dihydroxynaphthalene (11) with Me₂SO₄/NaOH proceeds in only 68% yield to afford the dimethoxy alkene 12b, compared to 98% yield for the analogous diacetylation (Ac₂O/conc. H₂SO₄) producing the diacetoxy alkene 12a [1]. This 30-percentage-point deficit represents the first quantifiable differentiation point in the synthetic route.

Precursor Dimethylation
Head-to-head
68%vs98% 30 pp lower for dimethoxy pathway
Dimethylation proceeds with lower efficiency; sourcing pre-formed epoxide offsets this yield penalty
Direct comparison from alkene 11 under different acylation conditions
Anthracyclinone Synthesis Naphthoquinone Derivatization Protecting Group Strategy

Epoxidation Efficiency: Dimethoxy vs. Diacetoxy Epoxide

Epoxidation of the dimethoxy alkene 12b with m-CPBA in CH₂Cl₂ at room temperature for 12 h affords the target epoxide 13b in 91% yield, whereas the diacetoxy alkene 12a under identical workup conditions gives a 97% yield of epoxide 13a [1]. The 6-percentage-point lower yield for the dimethoxy substrate is attributed to the electronic influence of the methoxy substituents on the alkene reactivity [1].

Epoxidation Efficiency
Head-to-head
91%vs97% 6 pp lower for dimethoxy epoxide
Epoxidation yield difference may affect large-scale cost-of-goods; both substrates processed identically
m-CPBA, CH₂Cl₂, rt, 12 h; electronic influence of methoxy groups cited
Epoxidation Efficiency m-CPBA Oxidation Electron-Rich Alkene Reactivity

Epoxide Rearrangement: Dimethoxy vs. Diacetoxy

Under MgBr₂ etherate-catalyzed rearrangement in refluxing dry toluene, the dimethoxy epoxide 13b cleanly rearranges to 5,8-dimethoxy-2-tetralone (15b) in 60% yield after 6 h [1]. In contrast, the diacetoxy epoxide 13a under identical conditions yields the corresponding tetralone 15a, but attempts to isolate and purify 15a failed; only a 2,4-dinitrophenylhydrazone derivative could be characterized, indicating a non-isolable or unstable product [1]. This divergent outcome demonstrates that the dimethoxy substitution pattern is functionally required for productive rearrangement in this synthetic sequence.

Rearrangement Outcome
Head-to-head
60% isolablevs0% isolable Dimethoxy yields tetralone; diacetoxy fails purification
Dimethoxy substitution is functionally required for productive rearrangement to tetralone 15b
MgBr₂ etherate, dry toluene, reflux, 6 h; diacetoxy analog only characterized as DNPH derivative
Epoxide Rearrangement Lewis Acid Catalysis Tetralone Synthesis

Melting Point: Dimethoxy vs. Diacetoxy Epoxide

The dimethoxy epoxide 13b (CAS 58851-64-2) exhibits a melting point of 129–130 °C (white crystals from 95% EtOH), while the diacetoxy analog 13a melts at 165–166 °C [1]. This 36–37 °C difference provides a straightforward, quantitative identity and purity check upon receipt of the compound, distinguishing it from the closely related diacetoxy epoxide that could otherwise be confused during inventory management.

Melting Point
Head-to-head
129–130 °Cvs165–166 °C 36–37 °C lower for dimethoxy epoxide
Large melting point gap enables rapid, low-cost identity verification and purity assessment
Recrystallized from 95% EtOH; useful for inventory QC
Physical Characterization Melting Point Quality Control

Lewis Acid Reactivity: Dimethoxy vs. Diacetoxy Epoxide

Both the dimethoxy epoxide 13b and the diacetoxy epoxide 13a fail to undergo productive rearrangement when treated with BF₃ etherate or AlCl₃ under multiple conditions tested, yielding only sticky, uncharacterizable materials [1]. This shared limitation is a class-level observation. However, a very low-yield product from the reaction of 13b with AlCl₃ in dry toluene was characterized as 5,8-dimethoxy-3-chloro-2-hydroxy-1,2,3,4-tetrahydronaphthalene (14b), indicating that the dimethoxy epoxide at minimum provides an identifiable reaction trajectory, whereas no identifiable product was reported for the diacetoxy epoxide under BF₃/AlCl₃ conditions [1].

Lewis Acid Reactivity
Head-to-head
Trace chlorohydrinvsNo product Qualitative: dimethoxy yields characterizable byproduct
Both epoxides are incompatible with strong Lewis acids; dimethoxy shows trace reactivity with AlCl₃
BF₃ etherate/AlCl₃ tested; chlorohydrin 14b identified only for dimethoxy substrate
Lewis Acid Sensitivity Reaction Optimization Process Robustness

Procurement Applications of Dimethoxy Epoxide


Anthracyclinone AB-Ring Synthon Construction

The dimethoxy epoxide 13b is the mandatory intermediate for accessing 5,8-dimethoxy-2-tetralone (15b), a pivotal AB-ring building block for 5,12-dihydroxy-1,3,4-trihydronaphthacene-2,6,11-quinone and downstream anthracycline analogs [1]. The diacetoxy epoxide 13a cannot serve as a substitute because its rearrangement product is non-isolable under the same MgBr₂ etherate conditions [1]. Researchers and process development groups synthesizing anthracyclinone libraries should procure CAS 58851-64-2 specifically; substituting a generic tetrahydronaphthalene epoxide will not yield the requisite tetralone intermediate.

Leukotriene Inhibitor Scaffold Derivatization

The compound has been cited as a leukotriene inhibitor scaffold, with references to p-aminophenol-derived leukotriene biosynthesis inhibitors in the patent literature . Although direct comparative IC₅₀ data for the epoxide itself are not publicly available, the dimethoxy-tetrahydronaphthalene core with the electrophilic oxirane handle enables nucleophilic ring-opening derivatization to generate focused libraries of amino-alcohol derivatives for leukotriene pathway target screening . Procurement of the pre-formed epoxide eliminates the need to handle the lower-yielding dimethylation step (68% for 12b) in-house [1].

Physical Identity Verification

The sharply defined melting point of 129–130 °C (from 95% EtOH recrystallization) for the dimethoxy epoxide 13b contrasts with the 165–166 °C melting point of the diacetoxy analog 13a [1]. This 36–37 °C differential provides a rapid, low-cost identity confirmation method for incoming material. Procurement specifications can include a melting point range of 128–131 °C as an acceptance criterion, unambiguously distinguishing CAS 58851-64-2 from other tetrahydronaphthalene epoxides in the laboratory inventory.

Epoxide Ring-Opening Derivatization

The strained oxirane ring of 13b undergoes nucleophilic ring-opening with amines and amino alcohols to yield trans-2-amino-3-hydroxy-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene derivatives, a class explored for pharmacological activity [1]. The 3,6-dimethoxy substitution pattern directs the regiochemical outcome of epoxide opening, a feature that would be absent in the unsubstituted naphth[2,3-b]oxirene (CAS 2461-35-0). For medicinal chemistry groups synthesizing tetrahydronaphthalene-based compound collections, the dimethoxy substitution is structurally encoded in the epoxide building block and cannot be introduced post-ring-opening without additional synthetic steps.

Application
Selection Property
Validation Focus
AB-ring synthon construction for anthracycline-type compounds
Dimethoxy substitution pattern enables productive MgBr₂ rearrangement
Isolable tetralone yield and purity
Leukotriene pathway inhibitor library synthesis
Electrophilic oxirane handle for nucleophilic ring-opening diversification
Regioselectivity and derivatization efficiency
Incoming material identity verification
Sharp melting point distinct from close diacetoxy analog
Melting point as rapid QC check
Nucleophilic ring-opening for amino-alcohol libraries
3,6-Dimethoxy regiochemical directing effect on oxirane opening
Trans-2-amino-3-hydroxy regioisomer confirmation
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